molecular formula C9H6F2N2O3S B11782960 3-(Difluoromethoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid

3-(Difluoromethoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid

Cat. No.: B11782960
M. Wt: 260.22 g/mol
InChI Key: SYQVIMZKADBVHO-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with difluoromethoxy and pyrazolyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the formation of the thiophene ring followed by the introduction of the difluoromethoxy and pyrazolyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different chemical species.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(Difluoromethoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and pyrazolyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid
  • 3-(Chloromethoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid
  • 3-(Trifluoromethoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid

Uniqueness

Compared to similar compounds, 3-(Difluoromethoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid stands out due to the presence of the difluoromethoxy group, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C9H6F2N2O3S

Molecular Weight

260.22 g/mol

IUPAC Name

3-(difluoromethoxy)-5-pyrazol-1-ylthiophene-2-carboxylic acid

InChI

InChI=1S/C9H6F2N2O3S/c10-9(11)16-5-4-6(13-3-1-2-12-13)17-7(5)8(14)15/h1-4,9H,(H,14,15)

InChI Key

SYQVIMZKADBVHO-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(S2)C(=O)O)OC(F)F

Origin of Product

United States

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